3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+)
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Overview
Description
3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) is a palladium-based compound with the molecular formula C46H82O8Pd and a molecular weight of 869.56 . This compound is known for its applications in various fields, including catalysis and material science.
Preparation Methods
The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s palladium content makes it useful in studying metal-protein interactions and enzyme catalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is employed in the production of fine chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) involves the coordination of palladium ions with various substrates. The palladium center acts as a catalytic site, facilitating reactions such as hydrogenation and coupling by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include interactions with organic molecules and potential binding to biological macromolecules .
Comparison with Similar Compounds
Similar compounds to 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) include:
Butanedioic acid, methylene-:
Succinic acid, methylene-: Another related compound, it is used in various industrial applications but does not have the same catalytic properties as the palladium-containing ester.
Properties
IUPAC Name |
3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H42O4.Pd/c2*1-20(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-27-23(26)21(3)19-22(24)25;/h2*20H,3-19H2,1-2H3,(H,24,25);/q;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOXNOGDTLSIJI-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].[Pd+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82O8Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151654-51-1 |
Source
|
Record name | Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151654511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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